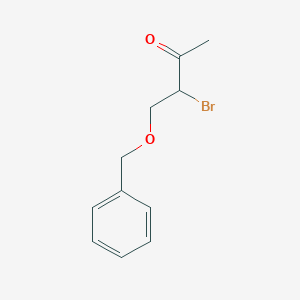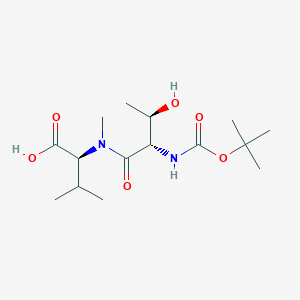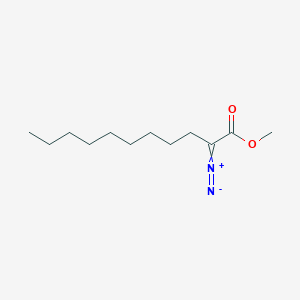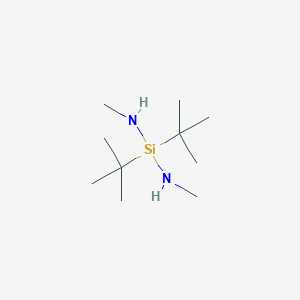
1,1-Di-tert-butyl-N,N'-dimethylsilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine is a chemical compound characterized by the presence of two tert-butyl groups and two dimethylamino groups attached to a silicon atom. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine typically involves the reaction of tert-butylamine with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{CNH}_2 + \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{Et}_3\text{N} \rightarrow \text{(CH}_3\text{)}_3\text{C-NH-Si-(CH}_3\text{)}_2\text{N(CH}_3\text{)}_2 + \text{Et}_3\text{NCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine involves its ability to form stable complexes with various metal ions and organic molecules. The silicon atom in the compound acts as a central coordination site, allowing the formation of stable bonds with other atoms and molecules. This property is exploited in various applications, including catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but contains phosphorus instead of silicon.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl and dimethylamino groups but lacks the silicon atom.
Uniqueness
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its phosphorus and carbon analogs. This uniqueness makes it valuable in applications requiring specific coordination chemistry and stability.
Propiedades
Número CAS |
180332-62-1 |
|---|---|
Fórmula molecular |
C10H26N2Si |
Peso molecular |
202.41 g/mol |
Nombre IUPAC |
N-[ditert-butyl(methylamino)silyl]methanamine |
InChI |
InChI=1S/C10H26N2Si/c1-9(2,3)13(11-7,12-8)10(4,5)6/h11-12H,1-8H3 |
Clave InChI |
JUUUXMQFQCQITF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)(NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
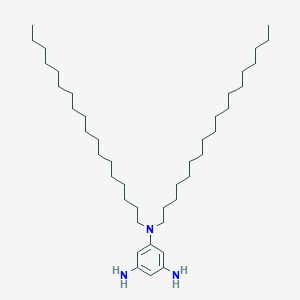

![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
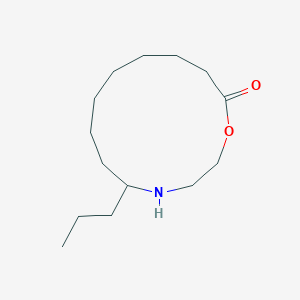

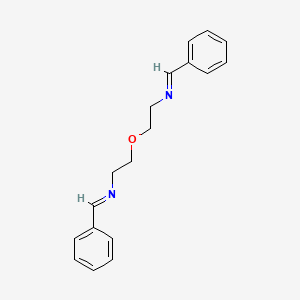
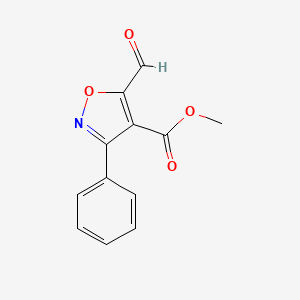
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
